ethyl 2-acetamido-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
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Description
Ethyl 2-acetamido-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C13H17N3O4S and its molecular weight is 311.36. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed methods for synthesizing highly functionalized tetrahydropyridines using ethyl 2-methyl-2,3-butadienoate, demonstrating ethyl 2-acetamido-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate's role in facilitating [4+2] annulation reactions with N-tosylimines. This process achieves excellent yields and complete regioselectivity, expanding the scope of reactions by employing substituted methyl butadienoates to produce disubstituted tetrahydropyridines with high diastereoselectivities (Zhu, Xue-Feng, Lan, J., & Kwon, O., 2003).
Another study explored the synthesis of novel 5,6-disubstituted ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates, focusing on the spectral-fluorescent properties of these compounds and their correlation with the chemical structure. This research presents an insightful investigation into the photophysical properties of thieno[2,3-b]pyridine derivatives, laying the groundwork for future applications in materials science and molecular engineering (Ershov, O. V., Shishlikova, M. A., Ievlev, M. Y., Belikov, M. Y., & Maksimova, V. N., 2019).
Potential Anticancer Applications
The compound has been utilized in the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines with potential anticancer activity. By undergoing various chemical reactions, including hydrolysis, hydrogenation, and condensation, derivatives of this compound have been tested for their effects on the proliferation of cultured L1210 cells and survival rates in mice bearing P388 leukemia, indicating its significance in the development of new anticancer agents (Temple, C., Wheeler, G. P., Comber, R., Elliott, R. D., & Montgomery, J., 1983).
Antioxidant Activity
A derivative, ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate, has been synthesized and shown to exhibit remarkable antioxidant activity. The synthesis pathway involves the reaction of ethyl 3-amino-4,6-dimethyl selenolo[2,3-b]pyridine-2-carboxylate with 2,5-dimethoxytetrahydrofuran in acetic acid, leading to the development of compounds with significant antioxidant properties. This research underscores the potential of this compound derivatives in pharmaceutical applications aimed at combating oxidative stress (Zaki, R., Kamal El‐dean, A. K., Mickey, Jehan A., Marzouk, N. A., & Ahmed, Rasha H., 2017).
Properties
IUPAC Name |
ethyl 2-acetamido-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S/c1-3-20-13(19)16-5-4-8-9(6-16)21-12(15-7(2)17)10(8)11(14)18/h3-6H2,1-2H3,(H2,14,18)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COMGDBNVHDHNHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.